1-Methylcyclopropanol

Descripción

Historical Context and Discovery in Ethylene (B1197577) Biology Research

The discovery of 1-methylcyclopropene (B38975) (1-MCP) as a potent inhibitor of ethylene action was a significant milestone in plant science, stemming from foundational research into the effects of controlled atmosphere storage on fruits. ashs.org In the mid-20th century, researchers understood that low oxygen and high carbon dioxide atmospheres could delay fruit ripening by inhibiting the production and action of ethylene, a key plant hormone. ashs.org This led to a scientific pursuit to understand the ethylene binding site in plants.

Early research identified compounds like 2,5-norbornadiene (B92763) and diazocyclopentadiene (DACP) as ethylene action inhibitors, but they were not commercially viable. actahort.org The breakthrough came from the work of Dr. Edward Sisler and Sylvia Blankenship at North Carolina State University in the late 1980s and early 1990s. agrofresh.comcabidigitallibrary.org While investigating DACP, they discovered that a light-activated breakdown product was highly effective at inhibiting ethylene's effects. ashs.orgactahort.org Through a series of experiments, they identified this active component as 1-methylcyclopropene. ashs.orgcabidigitallibrary.org

This discovery was patented in 1996 by Sisler and Blankenship. agrofresh.compreprints.org The initial commercial application of 1-MCP, under the trade name EthylBloc®, began in 1999 for ornamental crops and cut flowers to extend their longevity. nwhort.org Recognizing its potential for edible crops, Rohm and Haas company, through its subsidiary AgroFresh Inc., licensed the technology and developed SmartFresh™ for the fresh produce industry. agrofresh.comnwhort.org The U.S. Environmental Protection Agency (EPA) approved the use of 1-MCP on a variety of fruits and vegetables in 2002. nwhort.org

Significance of 1-Methylcyclopropene in Plant Science and Postharvest Physiology

The significance of 1-methylcyclopropene lies in its ability to effectively block the perception of ethylene in plants, thereby delaying ripening and senescence. researchgate.net Ethylene, a gaseous plant hormone, plays a crucial role in the ripening of climacteric fruits, such as apples, bananas, and tomatoes, as well as the senescence of flowers and leafy vegetables. cabidigitallibrary.orgfrontiersin.org

The mechanism of 1-MCP action involves its high affinity for the ethylene receptors in plant cells. researchgate.netoup.com It binds to these receptors, which are thought to be transmembrane proteins, preventing ethylene molecules from binding and initiating the signaling cascade that leads to ripening and aging processes. oup.comnih.govoup.com The affinity of 1-MCP for these receptors is approximately ten times greater than that of ethylene, making it effective at very low concentrations. researchgate.netoup.com This binding is practically irreversible, providing a lasting effect. wikipedia.org

By inhibiting ethylene perception, 1-MCP application leads to a range of commercially valuable outcomes in postharvest physiology:

Delayed Ripening and Softening: Treated fruits remain firm for longer periods. frontiersin.org

Maintenance of Quality: It helps in preserving color, acidity, and reducing disorders like superficial scald in apples. nwhort.orgmdpi.com

Reduction of Food Waste: By slowing down spoilage, 1-MCP contributes to reducing losses in the supply chain. agrofresh.com

The following interactive table summarizes the observed effects of 1-MCP on various horticultural products as documented in research literature.

| Crop | Observed Effects of 1-MCP Treatment |

| Apples | Delays ripening, maintains firmness, reduces superficial scald, allows for longer storage. nwhort.orgmdpi.comresearchgate.net |

| Pears | Preserves phytochemical compounds, maintains firmness and acidity, prolongs shelf-life. actahort.orgoup.com |

| Tomatoes | Slows chlorophyll (B73375) degradation, reduces ethylene production and respiration rate, extends storage life. researchgate.netoup.com |

| Mangoes | Delays ripening, inhibits ethylene production, and maintains firmness. frontiersin.orgyoutube.com |

| Bananas | Slows ripening and extends shelf-life. nwhort.org |

| Kiwifruit | Delays ripening by inhibiting ethylene-responsive genes. frontiersin.org |

| Soursop | Reduces respiration and ethylene production, retains firmness and color. nih.gov |

| Cut Flowers | Prevents senescence and petal abscission, extending vase life. sciopen.comucdavis.edu |

Scope and Objectives of Current 1-Methylcyclopropene Research

Current research on 1-methylcyclopropene continues to expand its applications and refine its use. The primary objectives of ongoing studies include:

Optimizing Application Methods: Research is focused on developing new formulations, such as liquid and sprayable forms, to improve efficacy and ease of application for different crops. sciopen.comnumberanalytics.com This includes preharvest applications to manage fruit drop and improve postharvest quality. mdpi.comresearchgate.net

Understanding Varietal and Maturity Effects: Studies are investigating how the effectiveness of 1-MCP is influenced by the specific cultivar, the maturity of the fruit at harvest, and storage conditions. researchgate.nettandfonline.com

Exploring Molecular and Biochemical Responses: A significant area of research involves using 1-MCP as a tool to understand the complex genetic and biochemical pathways of fruit ripening and senescence at a fundamental level. preprints.orgfrontiersin.org This includes studying the expression of genes related to ethylene biosynthesis and signaling. youtube.comfrontiersin.org

Combination with Other Technologies: Researchers are exploring the synergistic effects of combining 1-MCP with other postharvest technologies like modified atmosphere packaging (MAP) and edible coatings to further enhance quality preservation. researchgate.netoup.com

Addressing Inconsistent Responses: Some fruits, particularly stone fruits like peaches and plums, can exhibit undesirable effects such as internal browning after 1-MCP treatment. mdpi.com A key research objective is to understand and mitigate these negative responses. mdpi.com

Standardizing Research Methodologies: Efforts are being made to develop standardized and reproducible methods for applying and quantifying 1-MCP in research settings to ensure the reliability and comparability of study results. preprints.orgmdpi.com

The following table presents a summary of recent research findings and their implications for the application of 1-MCP.

| Research Focus | Key Findings |

| Preharvest Application | Preharvest 1-MCP sprays on 'Szampion' apples improved firmness and allowed for delayed harvesting without quality loss. mdpi.com |

| Molecular Mechanisms | Transcriptomic analysis of kiwifruit revealed that 1-MCP treatment significantly affects genes related to photosynthesis and cell wall composition. frontiersin.org |

| Ripening Inhibition | A mechanistic model was developed to predict ethylene production and quality changes in apples treated with 1-MCP, aiding in optimizing treatment timing. nih.gov |

| Combined Treatments | The combination of 1-MCP with modified atmosphere packaging showed enhanced preservation of okra quality. researchgate.net |

| New Formulations | Liquid formulations of 1-MCP have shown promise in preventing ethylene-induced senescence in ornamental flowers. sciopen.com |

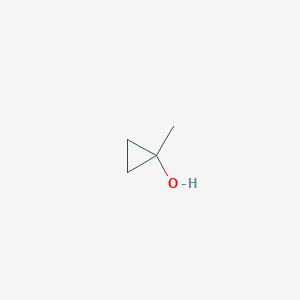

Structure

2D Structure

Propiedades

IUPAC Name |

1-methylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCZGRRDXIGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468631 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29526-99-6 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of 1 Methylcyclopropanol

Established Synthetic Methodologies for 1-Methylcyclopropanol

Several classical organic reactions have been adapted and optimized for the synthesis of this compound.

The Kulinkovich reaction is a prominent method for preparing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org For the synthesis of this compound, methyl acetate (B1210297) is treated with ethylmagnesium bromide and a titanium catalyst. thieme-connect.com The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester. organic-chemistry.org

Key optimizations for multigram synthesis include the choice of catalyst and purification methods. While titanium(IV) isopropoxide is commonly used, its hydrolysis during workup produces isopropanol, which is difficult to separate from the volatile and water-miscible this compound product. thieme-connect.com The use of titanium tetramethoxide has been shown to minimize side product formation. researchgate.netnih.gov Another effective catalyst is titanium tetra(2-ethyl)hexyloxide, which, combined with portion-wise addition of methyl acetate and azeotropic distillation for byproduct removal, allows for a reproducible and scalable procedure. thieme-connect.comthieme-connect.com

Table 1: Comparison of Catalysts in the Kulinkovich Synthesis of this compound

| Catalyst | Advantages | Disadvantages |

| Titanium tetra(isopropoxide) | Commonly used | Forms isopropanol, complicating purification thieme-connect.com |

| Titanium tetramethoxide | Minimizes side product formation researchgate.netnih.gov | |

| Titanium tetra(2-ethyl)hexyloxide | Good for scalable synthesis thieme-connect.comthieme-connect.com |

While less commonly detailed specifically for this compound, general methodologies for cyclopropanol (B106826) synthesis can be adapted from starting materials like epichlorohydrin. These routes typically involve ring-opening and subsequent cyclization reactions.

The synthesis of this compound can be achieved through the acid-catalyzed hydrolysis of 1-methylcyclopropyl vinyl ethers. This method provides a straightforward route to the desired alcohol.

An alternative synthetic route involves the Baeyer-Villiger oxidation of methyl cyclopropyl (B3062369) ketone to produce cyclopropyl acetate. chemrxiv.orgwikipedia.org This reaction typically uses a peroxyacid, such as m-chloroperbenzoic acid (m-CPBA) or trifluoroperacetic acid, to insert an oxygen atom between the carbonyl group and the cyclopropyl ring. wikipedia.orgnih.gov Subsequent hydrolysis of the resulting cyclopropyl acetate yields this compound. The Baeyer-Villiger oxidation is known for its predictability and retention of stereochemistry. youtube.com Optimization of this method has focused on using safer peroxides like urea (B33335) hydrogen peroxide and implementing continuous flow processes to manage exothermic reactions. chemrxiv.org

Table 2: Reagents for Baeyer-Villiger Oxidation

| Reagent | Function |

| m-Chloroperbenzoic acid (m-CPBA) | Oxidant wikipedia.org |

| Trifluoroperacetic acid | Oxidant for less reactive ketones nih.gov |

| Urea hydrogen peroxide | Safer peroxide alternative chemrxiv.org |

Carbene addition to alkenes is a fundamental method for forming cyclopropane (B1198618) rings. openstax.orgfiveable.melibretexts.org In this approach, a carbene, a neutral molecule with a divalent carbon, reacts with a C=C double bond in a single, stereospecific step. openstax.orgwikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of a suitable carbene with 1-methylpropene. A common method for generating carbenes is the treatment of haloforms like chloroform (B151607) with a strong base. openstax.orglibretexts.org The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity) such as (iodomethyl)zinc iodide, is a well-established method for preparing non-halogenated cyclopropanes. openstax.orglibretexts.org

Advanced Synthetic Approaches to this compound Derivatives

Recent research has focused on developing novel methods for the synthesis of this compound derivatives, which are of interest in medicinal chemistry. acs.orgnih.gov One such approach is a two-step sequence for accessing 1-methylcyclopropyl aryl ethers (McPAEs). This method involves the 1-methylvinylation of phenols followed by the cyclopropanation of the resulting 1-methylvinyl aryl ethers. acs.orgnih.gov This strategy overcomes the limitations of traditional SNAr reactions with this compound, which are only effective with highly deactivated arenes. acs.orgnih.gov

Synthesis of 1-Methylcyclopropyl Aryl Ethers

1-Methylcyclopropyl aryl ethers (McPAEs) are valuable compounds in medicinal chemistry, often considered as cyclized versions of O-tert-butyl counterparts. acs.orgnih.gov Their synthesis has been approached through several methods.

A notable two-step sequence has been developed to access McPAEs. acs.orgnih.gov This method involves the 1-methylvinylation of phenols, followed by the cyclopropanation of the resulting 1-methylvinyl aryl ethers. acs.orgnih.gov The initial alkenylation step is promoted by copper(II) diacetate monohydrate and is carried out in dichloromethane (B109758) at reflux under an oxygen atmosphere. acs.org The subsequent cyclopropanation is achieved using bis(chloromethyl)zinc in dichloromethane. acs.org This sequence has also been successfully applied to the synthesis of related structures like cis- and trans-2-methylcyclopropyl aryl ethers and 2,2- and trans-1,2-dimethylcyclopropyl aryl ethers. acs.org

This alkenylation-cyclopropanation sequence provides an alternative to other methods, such as those involving potassium 1-methylcyclopropyl trifluoroborate, which can also be used to transfer a 1-methylcyclopropyl group to phenols, albeit with moderate yields. acs.org

Table 1: Alkenylation-Cyclopropanation Sequence for 1-Methylcyclopropyl Aryl Ethers

| Step | Reagents and Conditions | Product | Reference |

| 1-Methylvinylation of Phenols | Copper(II) diacetate monohydrate, Dichloromethane, Reflux, O₂ atmosphere | 1-Methylvinyl aryl ethers | acs.org |

| Cyclopropanation | Bis(chloromethyl)zinc, Dichloromethane | 1-Methylcyclopropyl aryl ethers | acs.org |

The synthesis of 1-methylcyclopropyl aryl ethers can also be achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net In this approach, this compound acts as the nucleophile, displacing a leaving group on an aromatic ring. nih.govresearchgate.net However, a significant limitation of this method is that it is generally effective only with highly deactivated aromatic systems. nih.govresearchgate.net The SNAr mechanism involves the attack of the nucleophile on the aromatic ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.orgpressbooks.pub The presence of strong electron-withdrawing groups on the aromatic ring is crucial for stabilizing the intermediate and facilitating the reaction. wikipedia.orgpressbooks.pub

Synthesis of 1-Substituted Cyclopropane-1,2-Dicarboxylic Acids

1-Substituted cyclopropane-1,2-dicarboxylic acids have been synthesized and identified as potent inhibitors of enzymes such as 3-methylaspartase. rsc.org Efficient synthetic routes have been developed to access a range of these compounds. rsc.org For instance, the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives can be achieved by reacting a malonic acid compound with a 1,2-dihalo compound using an alcoholate as a condensation agent. google.com A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid using phase-transfer catalysis and concentrated alkali has also been reported. orgsyn.org

Cyclopropane-Containing Analogs of Bioactive Compounds

The rigid three-membered ring of cyclopropane makes it a valuable structural unit in the design of bioactive compounds and peptidomimetics with defined orientations of functional groups. marquette.edunih.gov The incorporation of cyclopropane-containing amino acids into peptides can significantly influence their secondary structure, flexibility, and metabolic stability. nih.gov

The synthesis of cyclopropane-containing natural products and their analogs is an active area of research. marquette.edu For example, amide derivatives containing a cyclopropane ring have been designed and synthesized, with some showing moderate antifungal and antibacterial activity. mdpi.com The synthesis of these analogs often involves introducing amide and aryl groups into the cyclopropane structure. mdpi.com

Table 2: Examples of Bioactive Cyclopropane-Containing Compounds

| Compound Class | Biological Activity/Application | Reference |

| 1-Substituted trans-cyclopropane 1,2-dicarboxylic acids | Inhibitors of 3-methylaspartase | rsc.orgrsc.org |

| Amide derivatives containing cyclopropane | Antibacterial and antifungal activity | mdpi.com |

| Cyclopropane-containing amino acid derivatives | Building blocks for conformationally restricted peptidomimetics | nih.gov |

Stability and Reactivity of this compound in Synthetic Contexts

The stability and reactivity of this compound are critical considerations in its application in organic synthesis.

Acid- and Base-Catalyzed Cleavage of Cyclopropanols

Cyclopropanols, including this compound, are susceptible to cleavage under both acidic and basic conditions. This reactivity stems from the high strain energy of the three-membered ring. The specific products of the cleavage reaction depend on the reaction conditions and the substitution pattern of the cyclopropanol ring. This reactivity, while a potential challenge in some synthetic routes, can also be harnessed for constructive chemical transformations.

Reactions with Electrophilic Halogens

The reaction of this compound with electrophilic halogens does not result in simple substitution of the hydroxyl group. Instead, it proceeds via an electrophilic cleavage of the strained cyclopropane ring. This ring-opening reaction is a characteristic transformation for cyclopropanols, leading to the formation of β-halo ketones.

The mechanism is initiated by the electrophilic attack of the halogen (e.g., Br⁺ from Br₂) on the cyclopropane ring's C-C bond. The presence of the hydroxyl group activates the ring for this cleavage. This attack leads to the formation of a carbocationic intermediate, which is stabilized by the relief of ring strain. The subsequent attack by the halide anion (e.g., Br⁻) on the carbocation results in the final β-halo ketone product.

A documented example of this transformation is the synthesis of 4-bromobutan-2-one (B1281819) from this compound. chemicalbook.comnih.gov This reaction confirms the ring-opening pathway, where the cyclopropane ring is cleaved to form a linear four-carbon chain with a ketone at the C2 position and a bromine atom at the C4 position.

Reaction Scheme: Electrophilic Bromination of this compound

The resulting β-halo ketones are versatile synthetic intermediates themselves, with two electrophilic sites (the α-carbon and the carbonyl carbon) that can be targeted in subsequent reactions. researchgate.net

Table 1: Products from Electrophilic Halogenation of this compound This table is based on the established reactivity pattern of cyclopropanols with electrophilic halogens.

| Starting Material | Reagent | Major Product | Product Class |

|---|---|---|---|

| This compound | Bromine (Br₂) | 4-Bromobutan-2-one | β-Halo Ketone |

| This compound | Chlorine (Cl₂) | 4-Chlorobutan-2-one | β-Halo Ketone |

Reaction with Hypobromous Acid to Form Diol Ether Products

Hypobromous acid (HOBr) is a reagent known for reacting with alkenes to form halohydrins. doubtnut.com It is often generated in situ from sources like N-bromosuccinimide (NBS) in aqueous solvents such as dimethyl sulfoxide (B87167) (DMSO). rsc.org When considering the reaction of hypobromous acid with this compound, the electrophilic nature of the bromine atom (Br⁺) in HOBr is the key reactive species.

Based on the established reactivity of this compound with other electrophiles, the expected reaction pathway with hypobromous acid would involve the electrophilic cleavage of the cyclopropane ring. This is analogous to the reaction with molecular halogens described in section 2.3.2. The electrophilic bromine would attack the cyclopropane ring, leading to ring-opening and the formation of 4-bromobutan-2-one.

Scientific literature extensively documents the ring-opening of cyclopropanols by electrophiles to yield β-substituted ketones. However, the formation of "diol ether products" from the reaction of this compound with hypobromous acid is not a documented or recognized transformation in the reviewed chemical literature. The expected and mechanistically plausible product under these conditions remains the β-halo ketone.

Expected Reaction with Hypobromous Acid:

The term "diol ether" can refer to several structural types, but none are described as products from this specific reaction. Syntheses of cyclic ethers, for instance, are typically achieved through intramolecular cyclization of diols, a different class of reaction.

Molecular Interactions and Mechanisms of Action of 1 Methylcyclopropanol

Interaction with Ethylene (B1197577) Receptors in Plants

1-Methylcyclopropanol (1-MCP) is a synthetic cyclopropene (B1174273) derivative that acts as a potent inhibitor of ethylene action in plants. doraagri.comwikipedia.org Its structural similarity to the natural plant hormone ethylene allows it to interact with ethylene receptors, thereby blocking ethylene-mediated responses such as fruit ripening, senescence, and abscission. doraagri.comwikipedia.org

1-MCP exhibits a high affinity for ethylene receptors, estimated to be about ten times greater than that of ethylene itself. oup.com This strong affinity leads to a binding that is considered practically irreversible. doraagri.comrseco.orgwiley.comdpi.qld.gov.auopenagrar.deavocadosource.com The binding occurs at the copper-containing active site of the ethylene receptor proteins. openagrar.de This stable and long-lasting interaction effectively blocks the receptor, preventing ethylene from binding and initiating the downstream signaling cascade that leads to various physiological responses. doraagri.comdpi.qld.gov.auopenagrar.de The irreversible nature of this binding means that a single application of 1-MCP can have a prolonged inhibitory effect on ethylene action. rseco.org

While the binding of 1-MCP is considered irreversible, its mechanism of action is fundamentally that of a competitive inhibitor. wikipedia.orgavocadosource.com It competes with ethylene for the same binding sites on the receptor proteins. avocadosource.com Due to its higher affinity for these receptors, 1-MCP can effectively outcompete ethylene, even at much lower concentrations. oup.com However, the presence of high concentrations of ethylene can potentially counteract the inhibitory effects of 1-MCP to some extent, highlighting the competitive nature of the interaction. ashs.orgresearchgate.netresearchgate.net Studies have shown that applying 1-MCP before exposure to ethylene is crucial for its effectiveness as a non-competitive inhibitor of ethylene action. avocadosource.com

Table 1: Effect of 1-MCP on the Expression of Ethylene Receptor Genes in Different Fruits

| Fruit | Genes Downregulated by 1-MCP | Reference |

|---|---|---|

| Apple | Md-ERS1, Md-ERS2, MdETR2 | openagrar.deresearchgate.net |

| Tomato | ETR2, ETR4, ETR5, ERS1 | mdpi.com |

| Pear | ERS1, ETR2 | frontiersin.org |

Table 2: Impact of 1-MCP on Ethylene Biosynthesis

| Effect | Mechanism | Key Genes Affected | References |

|---|---|---|---|

| Inhibition of Autocatalytic Ethylene Production | Blocks positive feedback loop | Downregulation of ACS and ACO | oup.comopenagrar.defrontiersin.org |

| Negative Feedback Regulation | Suppression of ethylene synthesis in some tissues | Varies by tissue and developmental stage | ashs.orgnih.gov |

The inhibitory effect of 1-MCP is not permanent because plants can synthesize new ethylene receptors. rseco.orgdpi.qld.gov.au The recovery of ethylene sensitivity in 1-MCP-treated tissues is dependent on the synthesis of new, unblocked receptor proteins. rseco.orgdpi.qld.gov.auresearchgate.netresearchgate.net The rate of this resensitization varies depending on the plant species, tissue type, developmental stage, and environmental conditions such as temperature. rseco.orgresearchgate.net For the tissue to become responsive to ethylene again, a sufficient number of new receptors must be synthesized to reach a critical threshold. dpi.qld.gov.au This de novo synthesis of receptors explains why the effects of 1-MCP eventually diminish over time, allowing ripening and other ethylene-dependent processes to resume. wiley.comresearchgate.net

Broader Molecular Effects in Plant Physiology

The primary action of 1-MCP on ethylene receptors triggers a cascade of downstream molecular changes that affect various aspects of plant physiology. By inhibiting ethylene signaling, 1-MCP can modulate the expression of a wide range of genes involved in processes such as cell wall degradation, chlorophyll (B73375) breakdown, and secondary metabolite synthesis. ashs.orgfrontiersin.org

For example, 1-MCP treatment has been shown to down-regulate the expression of genes encoding cell wall-modifying enzymes, which contributes to maintaining fruit firmness. ashs.org In pears, 1-MCP treatment was linked to the down-regulation of genes related to wax biosynthesis, affecting the peel's greasiness. frontiersin.org Furthermore, by blocking ethylene perception, 1-MCP can influence other hormonal pathways and metabolic processes. In some instances, 1-MCP has been observed to affect respiration rates and the expression of genes involved in primary metabolism. mdpi.comupm.edu.myashs.org These broader molecular effects collectively contribute to the observed physiological responses to 1-MCP, such as delayed ripening and extended shelf life of various horticultural products.

Regulation of ACC Synthase (ACS) and ACC Oxidase (ACO) Activity

This compound (used in studies as its more stable analogue, 1-methylcyclopropene (B38975) or 1-MCP) indirectly regulates the key enzymes in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO). Ethylene production in climacteric fruits operates on a positive feedback loop, where the presence of ethylene stimulates its own synthesis. By blocking ethylene perception, 1-MCP breaks this cycle.

In ripening tomato fruit, for instance, the increase in mRNAs for both ACS and ACO that normally accompanies maturation is largely prevented by 1-MCP treatment. nih.gov Research showed that applying 1-MCP at the turning stage of tomato ripening almost completely eliminated the accumulation of ACS and ACO transcripts. nih.gov Similarly, in mangoes, 1-MCP treatment significantly inhibited the ACC content and delayed the increase in both ACS and ACO activity during storage. researchgate.net This demonstrates that by blocking ethylene action, 1-MCP downregulates the expression of genes responsible for ethylene production, effectively suppressing the autocatalytic ethylene synthesis that drives ripening. nih.govresearchgate.net

Table 1: Effect of 1-MCP on Ethylene Biosynthesis Enzymes

| Enzyme | Effect of 1-MCP Treatment | Organism Studied | Citation |

|---|---|---|---|

| ACC Synthase (ACS) | Prevents accumulation of mRNA transcripts; delays increase in activity. | Tomato, Mango | nih.govresearchgate.net |

| ACC Oxidase (ACO) | Prevents accumulation of mRNA transcripts; delays increase in activity. | Tomato, Mango | nih.govresearchgate.net |

Inhibition of Ethylene Signal Transduction Pathway Components (e.g., CTR1, EIN2)

The ethylene signal transduction pathway is initiated when ethylene binds to receptors in the endoplasmic reticulum membrane, such as ETR1 and ERS1. mdpi.com In the absence of ethylene, these receptors activate a negative regulator, CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), which is a serine/threonine protein kinase similar to the Raf family. mdpi.comoup.com CTR1 activation blocks the ethylene signaling pathway.

When ethylene binds to the receptors, they are inactivated, which in turn deactivates CTR1. oup.com This releases the inhibitory control of CTR1, allowing the signal to be transmitted downstream to a key positive regulator, ETHYLENE INSENSITIVE 2 (EIN2). mdpi.comuni-heidelberg.de 1-MCP, as a competitive inhibitor, binds to the ethylene receptors, mimicking the ethylene-free state. This binding keeps the receptors active in their suppression of the downstream pathway, meaning CTR1 remains active and continues to phosphorylate EIN2, thereby blocking all ethylene responses. mdpi.comresearchgate.net Studies on tomato fruit have examined the expression and protein levels of these signaling components following 1-MCP treatment, confirming its role in transiently suppressing the ripening process by interfering with this signaling cascade. researchgate.net

Effects on MAPK Activity in Ethylene Signaling

Mitogen-activated protein kinase (MAPK) cascades are a crucial part of intracellular signaling. Evidence suggests that ethylene signaling involves a MAPK pathway downstream of CTR1. oup.comnih.gov CTR1 itself shares homology with MAPK kinase kinases (MAPKKKs), placing it at the top of a potential phosphorylation cascade. researchgate.net

Studies have shown that the ethylene precursor, ACC, can activate specific MAPKs. nih.gov This activation is a post-translational event and is considered a part of the ethylene signal transduction process. nih.gov Because this compound (via 1-MCP) acts upstream by keeping CTR1 active, it prevents the signal from reaching and activating the downstream MAPK cascade. oup.comnih.gov While ethylene itself promotes MAPK activity, the inhibition of ethylene perception by 1-MCP effectively blocks this stimulation, further contributing to the suppression of ethylene-dependent responses. oup.com

Other Biochemical and Enzymatic Interactions

Beyond the primary ethylene pathway, the effects of this compound extend to other enzymes that influence plant quality and physiology.

Inhibition of Methylaspartase Activity

Research into cyclopropane (B1198618) derivatives has identified inhibitory activity against certain enzymes. Specifically, a derivative of the core cyclopropane structure, (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid, has been found to be a potent inhibitor of the enzyme 3-methylaspartase. grafiati.comresearchgate.net This enzyme is involved in amino acid metabolism. The mode of action of this specific dicarboxylic acid derivative is consistent with it acting as a transition state analogue for the deamination reaction catalyzed by the enzyme. grafiati.comresearchgate.net It is important to note that this inhibitory action has been documented for a dicarboxylic acid derivative, not for this compound itself.

Influence on Polyphenol Oxidase (PPO) and Peroxidase (POD) Activity

Polyphenol oxidase (PPO) and peroxidase (POD) are enzymes directly implicated in the browning of fruit tissues. mdpi.comdpi.qld.gov.au These enzymes catalyze the oxidation of phenolic compounds, leading to the formation of quinones which then polymerize into brown pigments. mdpi.com This process is a major factor in the loss of postharvest quality in many fruits, including litchi and loquat. mdpi.comagriculturejournals.cz

Treatment with 1-MCP has been shown to effectively inhibit the activity of both PPO and POD. In studies on grapes, 1-MCP treatment significantly suppressed the increase in the activities of these browning-related enzymes. researchgate.net This inhibition helps to maintain the color and visual quality of the fruit during storage. mdpi.comresearchgate.net The correlation between reduced PPO and POD activity and the prevention of browning suggests that 1-MCP's preservation effects are, in part, due to its influence on these oxidative enzymes. nih.gov

Table 2: Effect of 1-MCP on Browning and Degradation Enzymes

| Enzyme | Effect of 1-MCP Treatment | Organism Studied | Citation |

|---|---|---|---|

| Polyphenol Oxidase (PPO) | Significantly inhibited activity enhancement. | Grapes | researchgate.net |

| Peroxidase (POD) | Significantly inhibited activity enhancement. | Grapes | researchgate.net |

| Pheophorbide a oxygenase (PAO) | Suppressed gene expression; reduced quantities. | Apple, Pear | nih.govnih.gov |

| Pheophytinase (PPH) | Reduced quantities. | Apple | nih.gov |

| Red Chlorophyll Catabolite Reductase (RCCR) | Reduced quantities; no significant change in other studies. | Apple, Pear | nih.govnih.gov |

Effects on Chlorophyll Degradation Pathway Enzymes (e.g., PAO, PPH, RCCR)

The degradation of chlorophyll, which leads to the degreening of fruits and leaves, is a highly regulated enzymatic process known as the PAO/phyllobilin pathway. researchgate.netmdpi.com Key enzymes in this pathway include pheophytinase (PPH), which removes the phytol (B49457) tail from pheophytin, pheophorbide a oxygenase (PAO), which opens the porphyrin ring, and red chlorophyll catabolite reductase (RCCR), which further modifies the catabolite. nih.govresearchgate.net

The expression of genes encoding these enzymes is often regulated by ethylene. Consequently, 1-MCP treatment can delay chlorophyll degradation by suppressing these enzymes. In apples, 1-MCP treatment resulted in lower quantities of PAO, PPH, and RCCR in the peel tissue during ripening. nih.gov In pears, 1-MCP was found to suppress the gene expression of PAO, though no significant change was observed for RCCR in that particular study. nih.gov By inhibiting the key enzymes of the chlorophyll catabolic pathway, 1-MCP helps maintain the green color and delays senescence. nih.govnih.gov

Biological Effects and Physiological Responses Mediated by 1 Methylcyclopropanol in Plants

Modulation of Ripening and Senescence Processes

1-Methylcyclopropanol (1-MCP) is a potent inhibitor of ethylene (B1197577) action, a key plant hormone that regulates the ripening of climacteric fruits and senescence processes. wikipedia.orgashs.org By binding to ethylene receptors, 1-MCP effectively blocks ethylene-dependent pathways, leading to a significant delay in the onset and progression of ripening. wikipedia.orgashs.orgactahort.org

Delayed Ripening and Senescence in Climacteric Fruits

The application of 1-MCP has been extensively studied in a variety of climacteric fruits, demonstrating its efficacy in extending their postharvest life and maintaining quality.

Mango (Mangifera indica): Treatment with 1-MCP has been shown to slow down the senescence processes in mangoes, particularly when applied at the mature-green stage. ishs.org It effectively delays ripening by retarding the respiratory climacteric, peel color development, and softening. researchgate.net Studies on 'Amrapali' mangoes revealed that 1-MCP treatment extended their economic shelf life by delaying the ripening process. nih.gov Similarly, in 'Tommy Atkins' mangoes, 1-MCP application helped in maintaining fruit quality after cold storage and during the subsequent ripening period. ekb.egekb.eg

Apple (Malus domestica): In apples, 1-MCP is a widely used tool to delay postharvest ripening. ashs.org It has been shown to be effective in reducing ethylene production and delaying the loss of firmness and acidity. ashs.orguky.edu Research on 'Golden Delicious' and 'Golden Supreme' apples demonstrated that 1-MCP inhibited fruit ethylene production. ashs.org Furthermore, 1-MCP treatment can help in the retention of anthocyanins, important flavonoid compounds, during the later stages of storage. nih.gov Preharvest application of 1-MCP has also been found to delay starch degradation and prolong harvest maturity in 'Pink Lady' apples. themedicon.com

Peach (Prunus persica): The use of 1-MCP has been reported to delay fruit softening and improve the postharvest quality of peaches. curtin.edu.au

Tomato (Lycopersicon esculentum): 1-MCP treatment effectively delays the ripening of tomatoes by inhibiting ethylene-dependent changes. nih.govpastic.gov.pk It can delay the change from green to red color and maintain firmness for an extended period. nih.govishs.orgekb.eg Studies have shown that 1-MCP can reduce ethylene production and the respiration rate in harvested tomatoes. researchgate.net

Avocado (Persea americana): In avocados, 1-MCP application significantly delays fruit softening and the respiratory climacteric. qascf.comresearchgate.net It has been observed to suppress ethylene production and changes in cell wall matrix polysaccharides, which are crucial for the softening process. qascf.com Research on 'Edranol' and 'Fuerte' avocados showed that 1-MCP treated fruit had lower respiration rates and reduced fruit softening. wiley.com Similarly, studies on 'Monroe' avocados demonstrated that aqueous 1-MCP treatment delayed ethylene production and fruit ripening. cabidigitallibrary.org

Papaya (Carica papaya): 1-MCP treatment has been found to delay ripening and reduce the development of postharvest diseases in papaya. researchgate.netufu.br It delays softening and skin color development, although the effect on total soluble solids may be slight. researchgate.net The application of 1-MCP can also delay the onset of ethylene production and the rise in the respiration rate. researchgate.netishs.org

Impact on Non-Climacteric Fruits

While the effects of 1-MCP are most pronounced in climacteric fruits, it also has a positive impact on the postharvest quality of some non-climacteric fruits.

Grapes (Vitis vinifera): In grapes, 1-MCP treatment has been shown to reduce the browning of stalks during postharvest storage. researchgate.net

Effects on Respiration Rate

The respiration rate is a key indicator of metabolic activity in harvested fruits. 1-MCP treatment generally leads to a reduction in the respiration rate, contributing to a slower pace of ripening and senescence.

In climacteric fruits like mango, apple, and avocado, 1-MCP treatment has been consistently shown to retard the respiratory climacteric, the characteristic peak in respiration that accompanies ripening. researchgate.netwiley.com For instance, in 'Edranol' and 'Fuerte' avocados, 1-MCP treated fruit exhibited lower respiration rates compared to untreated fruit. wiley.com Similarly, in tomatoes, 1-MCP application can either reduce or have no effect on the respiration rate, depending on the variety. nih.gov In some cases, like with fresh-cut papaya, 1-MCP treatment has been observed to increase respiration rates. ishs.org

In non-climacteric fruits, the effect of 1-MCP on respiration can be variable. In litchi, 1-MCP has been found to suppress fruit respiration. researchgate.net However, in quince, another non-climacteric fruit, postharvest 1-MCP treatments did not remarkably affect the respiration rate. mdpi.com

| Fruit Type | Effect of 1-MCP on Respiration Rate | References |

|---|---|---|

| Mango | Retarded respiratory climacteric | researchgate.net |

| Apple | Reduced respiration rate | uky.edu |

| Avocado | Lowered respiration rates | wiley.com |

| Tomato | Reduced or unaffected depending on variety | nih.gov |

| Papaya (fresh-cut) | Increased respiration rates | ishs.org |

| Litchi | Suppressed fruit respiration | researchgate.net |

| Quince | Not remarkably affected | mdpi.com |

Impact on Ethylene Production and Emission

As a competitive inhibitor of ethylene action, 1-MCP has a profound impact on ethylene biosynthesis and emission, particularly in climacteric fruits. By blocking ethylene receptors, 1-MCP disrupts the autocatalytic production of ethylene, a hallmark of climacteric ripening. curtin.edu.au

In fruits like plum, apple, apricot, banana, and avocado, the application of 1-MCP has been reported to delay and suppress endogenous ethylene production during ripening. curtin.edu.au For example, in 'Tegan Blue' plums, 1-MCP treatment significantly delayed and suppressed the climacteric ethylene production. curtin.edu.au This reduction is often attributed to the reduced activities of key ethylene biosynthesis enzymes, ACC synthase (ACS) and ACC oxidase (ACO). curtin.edu.auwiley.com

Similarly, in avocados, 1-MCP treated fruit showed lower ethylene production rates and lower transcript levels of ACS and ACO genes. wiley.com In tomatoes, 1-MCP treatment has also been shown to reduce ethylene production. researchgate.net Even in some non-climacteric fruits like pomegranate, which have low ethylene levels, 1-MCP treatment can suppress ethylene production peaks. mdpi.com

| Fruit Type | Effect of 1-MCP on Ethylene Production | References |

|---|---|---|

| Plum | Delayed and suppressed climacteric ethylene production | curtin.edu.au |

| Apple | Inhibited ethylene production | ashs.org |

| Avocado | Lowered ethylene production rates | wiley.com |

| Tomato | Reduced ethylene production | researchgate.net |

| Papaya | Delayed and suppressed ethylene production | researchgate.net |

| Pomegranate | Suppressed ethylene production peaks | mdpi.com |

Impact on Postharvest Quality Attributes

The modulation of ripening and senescence processes by 1-MCP directly translates to the preservation of key postharvest quality attributes, most notably firmness and texture.

Maintenance of Firmness and Texture

Fruit softening is a major factor limiting the postharvest life of many fruits. It is primarily caused by the enzymatic degradation of cell wall components. By inhibiting ethylene action, 1-MCP effectively slows down these degradation processes, thereby maintaining fruit firmness and texture.

In a wide range of fruits, including mango, apple, peach, tomato, and avocado, 1-MCP treatment has been shown to significantly delay softening. nih.govashs.orgcurtin.edu.aupastic.gov.pkekb.eg For instance, in 'Amrapali' mangoes, fruits treated with 1-MCP were firmer than untreated fruits. nih.gov This effect is linked to the reduced activity of cell wall degrading enzymes like polygalacturonase (PG) and pectinesterase (PME). curtin.edu.au In avocados, 1-MCP treatment has been shown to suppress the activity of cell wall enzymes and delay softening. qascf.com Similarly, in tomatoes, 1-MCP treatment helps in retaining higher fruit firmness. ishs.org The maintenance of firmness is a critical benefit of 1-MCP, as it reduces susceptibility to mechanical damage and extends the marketability of the produce.

Preservation of Color (e.g., Greenness, Anthocyanin Content)

This compound (1-MCP) plays a significant role in preserving the color of various fruits and vegetables by inhibiting ethylene-mediated senescence processes. This is particularly evident in the retention of greenness through the delay of chlorophyll (B73375) degradation and the maintenance of anthocyanin content.

In broccoli, a vegetable highly susceptible to rapid yellowing after harvest, 1-MCP treatment has been shown to be effective in maintaining its green color. ashs.orgchesenbio.com Studies have demonstrated that 1-MCP slows the yellowing of broccoli florets by delaying chlorophyll degradation. ashs.orgchesenbio.com For instance, in one study, the hue angle of 1-MCP treated florets was 116° (indicating green) after 5 days, while control florets had a hue angle of 102° (indicating yellow). ashs.org This effect is attributed to the ability of 1-MCP to block the action of ethylene, a key promoter of senescence and chlorophyll breakdown in broccoli. ashs.org The treatment helps maintain higher chlorophyll fluorescence, a measure of photosynthetic health, for longer periods during storage. ashs.org Combining 1-MCP with Modified Atmosphere Packaging (MAP) has been shown to be even more effective in delaying the decline in hue angle and preserving the visual green color of broccoli florets during cold storage. journal.fi

The preservation of green color by 1-MCP is also observed in the rachis of table grapes. The greenness of the rachis is a primary indicator of freshness for consumers. freshplaza.com Research has shown that 1-MCP treatment can delay rachis browning in several table grape varieties by enhancing chlorophyll fluorescence. freshplaza.com In studies on 'Thompson Seedless', 'Mystery', and '3003' line grapes, 1-MCP delayed rachis browning, whereas ethylene exposure tended to accelerate it. freshplaza.com Furthermore, 1-MCP has been shown to slow down chlorophyll degradation in the grape rachis, which is negatively correlated with ethylene release during postharvest storage. doi.org

In bananas, 1-MCP treatment significantly delays peel yellowing. ishs.orgtandfonline.com This is achieved by inhibiting the breakdown of chloroplasts. nih.gov Untreated bananas can turn yellow within five days, while those treated with 1-MCP can remain green for up to 17 days under ambient conditions. ishs.org Even when applied at a partially ripened stage, 1-MCP can effectively delay further yellowing of the banana peel. researchgate.net

Beyond preserving greenness, 1-MCP also influences the anthocyanin content in fruits. In 'Isabel' grapes, 1-MCP treatment helped in the retention of total anthocyanins during storage. ishs.org Similarly, in 'Aleatico' grapes, 1-MCP treatment was found to maintain higher anthocyanin levels. researchgate.net However, the effect on anthocyanin can be complex, as some studies suggest that by inhibiting ethylene action, 1-MCP might suppress anthocyanin accumulation in certain grape varieties. researchgate.net In strawberries, 1-MCP treatment has been observed to delay the accumulation of anthocyanins during storage, which in this context, is an indicator of delayed ripening. researchgate.net

Table 1: Effect of 1-MCP on Color Preservation in Various Produce

Reduction of Browning (e.g., Rachis Browning in Grapes, Surface Browning in Lettuce)

This compound (1-MCP) has demonstrated significant efficacy in reducing browning in various horticultural products, most notably in the rachis of grapes and the surface of lettuce. This anti-browning effect is primarily attributed to its ability to inhibit the action of ethylene, which is involved in the senescence processes that lead to tissue browning.

Rachis browning is a major postharvest issue in table grapes, significantly impacting their visual appeal and consumer acceptance. freshplaza.comsafj.co.za Research has consistently shown that 1-MCP treatment effectively delays rachis browning. freshplaza.comdoi.org Studies on varieties like 'Thompson Seedless' have shown that 1-MCP can delay browning for up to four weeks of storage. freshplaza.com The mechanism involves the inhibition of ethylene's effects, which tends to enhance browning. freshplaza.com By blocking ethylene receptors, 1-MCP helps in maintaining the green color and fresh appearance of the rachis. doi.orgsafj.co.za Furthermore, 1-MCP has been found to reduce the activity of enzymes like polyphenol oxidase (PPO) and peroxidase (POD), which are involved in the oxidation of phenolic compounds that cause browning. tandfonline.com

In lettuce, particularly iceberg lettuce, surface browning and the development of russet spotting are significant quality deteriorating factors. nih.govishs.org 1-MCP has been shown to effectively inhibit leaf browning when the lettuce is stored at temperatures above optimal conditions. nih.govnih.gov The development of browning spots on lettuce leaves was significantly inhibited by 1-MCP treatment. nih.gov This is linked to the suppression of ethylene's role in lettuce senescence. nih.govresearchgate.net Research has indicated that 1-MCP can prevent the reduction of soluble sugars and proteins and reduce the activity of POD, an enzyme involved in the oxidation of polyphenols that leads to tissue browning. nih.gov While 1-MCP is effective against ethylene-induced browning, some studies note it may not reduce wound-induced browning. researchgate.net

Table 2: Effect of 1-MCP on Browning Reduction

Influence on Volatile Compounds and Aroma Development

The application of this compound (1-MCP) significantly influences the production of volatile compounds and the subsequent development of aroma in fruits. As an ethylene inhibitor, 1-MCP can suppress the biosynthesis of many aroma volatiles, particularly esters, which are key contributors to the characteristic aroma of many fruits. inhort.plmdpi.com

In apples, a fruit where aroma is a critical quality parameter, 1-MCP treatment has been shown to greatly suppress the synthesis of aroma volatiles. inhort.pl While it positively affects quality parameters like firmness and acidity, the production of total aroma compounds is strongly inhibited. inhort.pl Esters, in particular, are severely suppressed by 1-MCP treatment. inhort.plresearchgate.net For instance, in 'McIntosh' apples, a notable reduction in esters, aldehydes, and total volatile compounds was observed in juice made from 1-MCP-treated apples. mdpi.com However, the impact of 1-MCP can be cultivar-dependent. In 'Honeycrisp' apples, for example, 1-MCP treatment did not significantly alter the levels of esters and total volatile aroma. mdpi.com

Similarly, in tomatoes, 1-MCP can affect the levels of various volatile compounds. nih.gov Studies on 'Florida 47' tomatoes showed that while 1-MCP extended shelf life, it also influenced the volatile profile. nih.gov In grape tomatoes, 1-MCP was found to reduce the expression of genes related to the fatty acid pathway, such as LOXC, ADH, and HPL, which are involved in the production of C6 volatile compounds. acs.org

The timing of 1-MCP application relative to the fruit's ripening stage can also play a role in its effect on aroma. In 'Anna' apples, volatiles produced during ripening, mainly acetate (B1210297) and butyrate (B1204436) esters, increased significantly in untreated fruits, while 1-MCP-treated apples retained more of the alcohols and aldehydes present at harvest. researchgate.net Interestingly, sensory evaluations in one study found a preference for the less ripe aroma of 1-MCP-treated apples. researchgate.net

Table 3: Influence of 1-MCP on Volatile Compounds in Different Fruits

Effects on Ascorbic Acid and Total Phenolic Compound Content

This compound (1-MCP) treatment has been shown to influence the levels of important nutritional compounds like ascorbic acid (Vitamin C) and total phenolic compounds in various fruits and vegetables. By delaying senescence, 1-MCP can help in retaining these compounds, which are known for their antioxidant properties.

In kiwifruit, 1-MCP treatment has been found to be effective in maintaining higher levels of ascorbic acid (AsA) and total ascorbic acid (T-AsA) during storage. researchgate.netnih.gov Research indicates that 1-MCP can up-regulate the expression of genes involved in AsA biosynthesis and regeneration, while down-regulating genes responsible for its degradation. researchgate.net This leads to a better retention of ascorbic acid in treated kiwifruit compared to untreated controls. ishs.orgnih.gov For example, in 'Guichang' kiwifruit, a 0.5 μl L−1 1-MCP treatment effectively delayed the decline in ascorbic acid content over a 7-day period at 20°C. nih.gov

Similarly, in 'Isabel' grapes, 1-MCP treatment influenced the retention of ascorbic acid content during storage. ishs.org In 'Royal Gala' apples, one type of 1-MCP preservative was found to be superior in maintaining vitamin C content during shelf life. tandfonline.com

Regarding total phenolic compounds, the effects of 1-MCP can vary. In some cases, 1-MCP treatment helps in maintaining higher levels of these compounds. For instance, in kiwifruit treated with 1-MCP, an increase in total phenols content has been observed, contributing to high nutritional quality and antioxidant capacity. researchgate.net However, in 'Formosa' plums, 1-MCP treatment did not show a significant effect on the total phenolic content in either the flesh or the peel. cabidigitallibrary.org In another study on Japanese plums, 1-MCP was reported to influence total phenol (B47542) content. researchgate.net Conversely, in green walnut fruit, 1-MCP application had an opposite effect to chlorine dioxide, which promoted the synthesis of phenolics. nih.gov

Table 4: Effect of 1-MCP on Ascorbic Acid and Total Phenolic Content

Mitigation of Weight Loss and Mold Rate

This compound (1-MCP) has been shown to play a role in mitigating postharvest weight loss and, in some cases, influencing mold development on fruits and vegetables. Its primary effect of delaying senescence and ripening contributes to a reduced rate of physiological processes that lead to weight loss.

In several studies, 1-MCP treatment has been effective in reducing weight loss during storage. For 'Lakatan' bananas, fruits treated with 1-MCP through gas exposure exhibited a slower rate of weight loss compared to untreated fruits. ijair.org In strawberries, both 1-MCP and GABA treatments were effective in delaying fruit senescence, with 1-MCP showing a reduction in weight loss compared to the control group after 12 days of cold storage. mdpi.com A combined treatment of 1-MCP and hydrogen sulfide (B99878) (H₂S) on strawberries showed a synergistic effect, effectively inhibiting the increase in weight loss and maintaining fruit quality better than either treatment alone. frontiersin.org

The effect of 1-MCP on mold rate and decay incidence is more complex and can be commodity-dependent. In 'Niagara' grapes, a combination of 1-MCP and sulfur dioxide (SO₂) was effective in delaying decay. tandfonline.com Similarly, in 'Kyoho' and 'Yongyou NO.1' grapes, 1-MCP treatment was found to reduce decay. nih.gov

However, for strawberries, the results are mixed. While some research suggests that 1-MCP can delay decay, mdpi.com other studies have reported that 1-MCP treatment can slightly increase the rate of rot development. researchgate.netresearchgate.net It has been suggested that by blocking ethylene perception, 1-MCP might interfere with the natural disease resistance mechanisms in strawberries, potentially increasing susceptibility to pathogens like Botrytis cinerea. researchgate.netresearchgate.net In one study, while 1-MCP delayed the loss of firmness, it also increased the susceptibility of strawberries to gray mold. researchgate.net Another study reported that 1-MCP treatment in strawberries was associated with an earlier onset of rots, which was linked to an increased CO2 production by the treated fruit. researchgate.net

Table 5: Effect of 1-MCP on Weight Loss and Mold Rate

Stress Response and Abiotic Interactions

Effects on Chilling Injury

This compound (1-MCP) has been investigated for its potential to mitigate chilling injury (CI) in various horticultural crops, particularly those sensitive to low-temperature storage. Chilling injury is a physiological disorder that occurs in some fruits and vegetables when they are stored at temperatures above their freezing point but below a certain threshold, leading to various symptoms like surface pitting, discoloration, and internal browning.

The application of 1-MCP has shown positive effects in reducing the symptoms of CI in several fruits. For example, in peach fruit, 1-MCP treatment during low-temperature storage was found to lighten the occurrence and symptoms of CI, such as browning, thereby prolonging the storage life. doi.org

In bananas, a fruit highly susceptible to CI, the interaction between 1-MCP and storage temperature is critical. Research on mature green bananas aimed to reveal CI symptom development at the putative chilling threshold temperature. nih.gov The study showed that delaying ripening with 1-MCP could help in understanding the onset of CI symptoms. Bananas stored at a chilling temperature of 5.0°C turned brown and had to be discarded, showing clear CI symptoms. nih.gov In a study on banana ripening during cold storage, it was noted that 1-MCP treatment delayed ripening and prolonged the green-life of bananas during cold storage at 14°C. tandfonline.com This delay in ripening can indirectly affect the fruit's response to chilling temperatures.

The effectiveness of 1-MCP in mitigating CI can be linked to its primary function of inhibiting ethylene action. Ethylene is known to play a role in the senescence processes that can be exacerbated by chilling stress. By blocking ethylene perception, 1-MCP can help in maintaining cell membrane integrity and reducing the metabolic disturbances that lead to CI symptoms.

Amelioration of Drought Effects and Water Use Efficiency

This compound has been shown to mitigate the adverse effects of drought stress in various plants. Ethylene is a key hormone produced by plants in response to environmental stresses, including water deficit. embrapa.br This stress-induced ethylene can trigger senescence and abscission of reproductive structures, leading to yield loss. embrapa.br By inhibiting the action of ethylene, 1-MCP can help alleviate the negative impacts of drought.

Table 1: Effect of 1-MCP on Cotton Yield Components Under Drought Stress

Summary of research findings on the impact of 1-MCP on cotton under water deficit conditions.

| Parameter | Effect of 1-MCP Treatment | Source |

|---|---|---|

| Fiber Yield (FY) | Increased by 135.52 kg ha⁻¹ in a season with severe water deficit. | embrapa.br |

| Water Use Efficiency (WUE) | Increased in well-watered plants. | researchgate.net |

| Fruit Retention | Positive effects observed in both irrigated and dryland studies in certain years. | cotton.org |

| Stress Alleviation | Reduced stress levels indicated by higher quantum efficiency of Photosystem II. | cotton.org |

Impact on Insect Herbivory Defense Responses

Ethylene is an integral component of the signal transduction pathway that mediates plant defense against insect herbivory. researchgate.net Consequently, inhibiting ethylene perception with 1-MCP can alter a plant's defense capabilities, often making it more susceptible to insect attacks.

In studies on an insect-resistant maize (Zea mays L.) genotype, blocking ethylene perception with 1-MCP resulted in plants that were more vulnerable to feeding by fall armyworm (Spodoptera frugiperda) caterpillars. researchgate.net The larvae that fed on the 1-MCP-treated resistant maize plants exhibited significantly higher growth rates than those on untreated plants. researchgate.net This increased susceptibility was linked to a reduction in the accumulation of a key defense cysteine proteinase, Mir1-CP, and its transcript. researchgate.net Similarly, treating maize plants with 1-MCP prior to infestation by the corn leaf aphid (Rhopalosiphum maidis) led to an increase in aphid populations, further demonstrating that the ethylene pathway is crucial for defense against sap-sucking insects. nih.gov

Table 2: Impact of 1-MCP on Plant Defense Against Insect Herbivores

Research findings on how 1-MCP treatment affects plant susceptibility to insects.

| Plant Species | Insect Herbivore | Effect of 1-MCP Treatment | Source |

|---|---|---|---|

| Maize (Zea mays L.) | Fall Armyworm (Spodoptera frugiperda) | Increased plant susceptibility; higher larval growth rates. | researchgate.net |

| Maize (Zea mays L.) | Corn Leaf Aphid (Rhopalosiphum maidis) | Increased aphid numbers. | nih.gov |

| Maize (Zea mays L.) | General Defense Response | Reduced accumulation of defense protein (Mir1-CP). | researchgate.net |

Influence on Abscission of Plant Organs (Leaves, Flowers, Fruits)

The process of organ abscission—the shedding of leaves, flowers, and fruits—is heavily regulated by ethylene. researchgate.net As a potent inhibitor of ethylene action, 1-MCP is widely recognized for its ability to delay or prevent the abscission of various plant organs. researchgate.netresearchgate.netnih.gov It acts by binding to ethylene receptors, which prevents ethylene-dependent responses such as the synthesis of cell wall-degrading enzymes involved in forming the abscission layer. researchgate.netashs.org

The application of 1-MCP has been shown to effectively reduce preharvest fruit drop in apples and citrus. ashs.org In cotton, it can mitigate the abscission of squares (flower buds) and young bolls, which is often triggered by environmental stress. embrapa.br This effect contributes to higher fruit retention and potential yield increases. cotton.org In ornamental horticulture, 1-MCP is used to prevent the premature abscission of petals in flowers like Pelargonium and rose, extending their vase life and aesthetic quality. researchgate.net However, the effect can be transient, with the plant eventually synthesizing new ethylene receptors, thus overcoming the inhibition. researchgate.net

Table 3: Effect of 1-MCP on Organ Abscission in Various Plant Species

Summary of how 1-MCP influences the retention of leaves, flowers, and fruits.

| Plant Species | Organ | Effect of 1-MCP Treatment | Source |

|---|---|---|---|

| Apple ('Golden Delicious') | Fruit | Effectively delayed preharvest fruit drop. | ashs.org |

| Cotton (Gossypium hirsutum L.) | Fruit (Bolls), Flower Buds (Squares) | Reduced abscission of squares and young bolls; increased fruit retention. | embrapa.brcotton.org |

| Pelargonium peltatum | Flower Petals | Reduced ethylene-induced petal abscission. | researchgate.net |

| Citrus | Leaves, Fruit | Reduced ethephon-enhanced leaf and fruit drop. | ashs.org |

Developmental and Growth Effects

Inhibition of Shoot Elongation

Ethylene signaling plays a role in various plant growth responses, including shoot elongation. nih.gov Research indicates that 1-MCP can inhibit this process. In Arabidopsis, petiole elongation induced by low red-to-far-red light ratios (a shade avoidance response) was found to be absent in plants pretreated with 1-MCP, confirming that ethylene signaling is a positive regulator of this growth response. nih.gov

Similarly, studies on tomato seedlings have shown that 1-MCP inhibits hypocotyl elongation. tandfonline.comnih.gov This inhibitory effect on shoot growth highlights the role of ethylene in mediating elongation in response to environmental cues. However, in some specific contexts, such as underwater shoot elongation in submerged rice, 1-MCP was found to not significantly affect elongation, suggesting the interaction is context-dependent. researchgate.net

Table 4: Inhibitory Effects of 1-MCP on Plant Elongation

Observed effects of 1-MCP on the elongation of different plant organs.

| Plant Species | Organ/Process | Effect of 1-MCP Treatment | Source |

|---|---|---|---|

| Arabidopsis | Petiole Elongation (Shade Avoidance) | Inhibited elongation response. | nih.gov |

| Tomato (Lycopersicon esculentum) | Hypocotyl Elongation | Inhibited elongation. | tandfonline.comnih.gov |

| Rice (Oryza sativa) | Underwater Shoot Elongation | No significant effect. | researchgate.net |

Influence on Reproductive Node Numbers and Boll Weight in Cotton

In cotton cultivation, 1-MCP has been investigated for its potential to modify morphological characteristics and improve yield components. researchgate.netcotton.org Research has shown that 1-MCP can influence the number of reproductive nodes, which are the sites where fruit-bearing branches develop. One study found that 1-MCP improved the number of reproductive nodes, particularly in cotton plants subjected to drought stress. researchgate.net

Table 5: Influence of 1-MCP on Cotton Reproductive Growth

Effects of 1-MCP application on key yield parameters in cotton.

| Parameter | Effect of 1-MCP Treatment | Source |

|---|---|---|

| Reproductive Node Numbers | Improved, especially under drought conditions. | researchgate.net |

| Boll Weight | Significantly increased. | researchgate.netcotton.org |

| Seed Cotton & Lint Yield | Significantly higher than untreated controls. | embrapa.brcotton.org |

Regulation of Flowering (e.g., Coffee Anthesis)

This compound can influence the complex process of flowering. biorxiv.org The timing of anthesis (flower opening) is regulated by a combination of environmental signals and endogenous hormones, including ethylene. nih.gov In coffee (Coffea arabica L.), flowering often occurs after a period of water deficit is broken by rainfall, a process in which ethylene is a key regulator. nih.gov

Studies have shown that 1-MCP can regulate the timing and intensity of coffee anthesis. researchgate.net In field experiments, coffee plants treated with 1-MCP showed a higher number of opened flowers compared to control plants, indicating that the inhibition of ethylene action can promote anthesis. nih.gov This suggests that 1-MCP has the potential to be used as a tool to manage and synchronize flowering in coffee crops. researchgate.netbiorxiv.org

Table 6: Effect of 1-MCP on Coffee Flowering

Observed influence of 1-MCP on the anthesis of coffee plants.

| Parameter | Effect of 1-MCP Treatment | Source |

|---|---|---|

| Number of Opened Flowers | Higher number of opened and G6 stage flower buds compared to control. | nih.gov |

| Regulation of Anthesis | Regulated the time and intensity of anthesis. | researchgate.net |

| Flowering Promotion | Described as a growth regulator that can promote flowering. | biorxiv.org |

Computational and Theoretical Studies of 1 Methylcyclopropanol

Theoretical Insights into Reactivity and Stability

Theoretical calculations have been instrumental in understanding the fundamental aspects of 1-methylcyclopropanol's chemical behavior, including the stability of its isomers, the pathways of its chemical transformations, and its electronic nature.

Tautomers are isomers of a compound that readily interconvert, and their relative stability is a key determinant of the composition of a substance at equilibrium. In the context of compounds related to this compound, the tautomeric relationship between 1-methylcyclopropene (B38975) and methylenecyclopropane (B1220202) has been a subject of significant computational investigation.

Studies employing a combination of ab initio and Density Functional Theory (DFT) methods have been conducted to determine the geometric optimizations, relative stabilities, and spectroscopic properties of these tautomers. jjeci.netresearchgate.net Thermodynamic calculations at the B3LYP/aug-cc-PVDZ level of theory have shown that methylenecyclopropane is the more stable isomer. jjeci.netresearchgate.net Specifically, its enthalpy is lower by 12.4 kcal/mol and its Gibbs free energy is lower by 11.7 kcal/mol compared to 1-methylcyclopropene. jjeci.netresearchgate.net These computational findings are in strong agreement with previous experimental results. jjeci.net

The choice of theoretical method can influence the results. For instance, earlier studies using a less sophisticated level of theory (DFT/B3LYP with a 6-311G basis set) suggested that 1-methylcyclopropene was more stable, which contradicts both experimental data and the more recent, higher-level calculations. jjeci.net This highlights the importance of using appropriate computational methods to achieve accurate predictions.

Interestingly, while most alkylidenecyclopropane/alkylcyclopropene systems show a preference for the alkylidenecyclopropane form, recent studies on specific spirocyclic derivatives have revealed cases where the methylcyclopropene derivative is more stable by approximately 2.5-3.0 kcal/mol. nih.gov This unexpected shift is attributed to a combination of electronic and ring-strain effects, challenging long-held beliefs in this area of chemistry. nih.gov

Table 1: Calculated Relative Energies of 1-Methylcyclopropene and Methylenecyclopropane

| Computational Method | Property | 1-Methylcyclopropene (kcal/mol) | Methylenecyclopropane (kcal/mol) | Energy Difference (kcal/mol) |

| B3LYP/aug-cc-PVDZ | Enthalpy (H) | 12.4 | 0 | 12.4 |

| B3LYP/aug-cc-PVDZ | Gibbs Free Energy (G) | 11.7 | 0 | 11.7 |

This table summarizes the relative thermodynamic stabilities of 1-methylcyclopropene and its tautomer, methylenecyclopropane, as determined by DFT calculations.

Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions, including the thermal rearrangements of cyclopropane (B1198618) derivatives. By mapping the potential energy surface (PES), researchers can identify the transition states that connect reactants, intermediates, and products, thereby understanding the energetic barriers and preferred reaction pathways.

For instance, comprehensive theoretical investigations have been carried out on the thermal rearrangements of related molecules like 1-ethynyl-2-methylcyclopropane using methods such as DFT (B3LYP functional), complete active space self-consistent field (CASSCF), multireference second-order Møller-Plesset perturbation theory (MRMP2), and coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)]. metu.edu.trnih.govresearchgate.net These studies explore the PES to provide theoretical explanations for experimental observations. nih.govresearchgate.net

In the tautomerization of 1-methylcyclopropene to methylenecyclopropane, the high calculated Gibbs free energy of activation for the transition state suggests that this rearrangement does not readily occur under normal conditions without a catalyst. jjeci.net The presence of a catalyst, such as potassium t-butoxide, can facilitate the isomerization to yield methylenecyclopropane quantitatively. jjeci.netresearchgate.net

Ab initio calculations have also been used to investigate the increase in strain energy when a trigonal center is introduced into a cyclopropane ring. acs.org These calculations revealed that the additional strain is not primarily due to increased angle strain, as commonly believed, but rather to the loss of a strong cyclopropane C-H bond. acs.org

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. Computational methods allow for the detailed analysis of various molecular orbitals and related properties.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized canonical molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. ucsb.edu This method provides insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netallsubjectjournal.com For example, in formamide, NBO analysis reveals the localized nature of the nitrogen lone pair and the various sigma bonds. wisc.edu

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. allsubjectjournal.com A larger gap generally implies higher stability and lower reactivity. allsubjectjournal.com Computational studies on 1-methylcyclopropene and its tautomer have utilized calculations of HOMO-LUMO energy gaps to understand their electronic properties. jjeci.netresearchgate.net

Electrostatic Potential (ESP) Surfaces: The molecular electrostatic potential (MEP or ESP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface. uni-muenchen.de The ESP surface is color-coded to indicate regions of positive and negative potential, which correspond to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively. allsubjectjournal.comuni-muenchen.de This information is valuable for predicting how a molecule will interact with other charged species and for understanding intermolecular interactions like hydrogen bonding. allsubjectjournal.comuni-muenchen.de ESP surfaces have been calculated for 1-methylcyclopropene and methylenecyclopropane to analyze their reactive sites. jjeci.netresearchgate.net

Table 2: Key Molecular Orbital Descriptors

| Descriptor | Description | Significance |

| NBO | Localized orbitals corresponding to core, lone pair, and bond electrons. | Reveals hyperconjugative interactions and charge delocalization contributing to stability. |

| HOMO | Highest energy molecular orbital containing electrons. | Indicates the molecule's electron-donating ability. |

| LUMO | Lowest energy molecular orbital without electrons. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally correlates with higher stability and lower chemical reactivity. |

| ESP Surface | A map of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

This table provides an overview of important molecular orbital descriptors and their significance in computational chemistry.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This is particularly useful in understanding enzyme-substrate interactions. In the context of ethylene (B1197577) biosynthesis, docking studies can provide insights into how molecules like 1-methylcyclopropene, a known inhibitor of ethylene action, interact with key enzymes such as 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO). nih.govnih.gov

ACCO is a non-heme iron enzyme that catalyzes the final step in ethylene biosynthesis. nih.gov Spectroscopic and computational studies have been employed to probe the active site of ACCO and understand its catalytic mechanism. nih.gov These studies have shown that the enzyme requires CO₂ as an activator to stabilize the enzyme-substrate complex and prevent inactivation. nih.gov

While direct docking studies of this compound with ACCO are not extensively reported in the provided search results, the principles of molecular docking are well-established. nih.gov Such studies would involve generating 3D models of both this compound and the ACCO active site and then using algorithms to find the most favorable binding poses. The results of these simulations could help to explain the inhibitory effects of related compounds like 1-methylcyclopropene and guide the design of new, more effective inhibitors of ethylene biosynthesis.

Advanced Analytical Methods for 1 Methylcyclopropanol Research

Detection and Quantification Techniques

Accurate quantification of 1-Methylcyclopropanol and its derivatives is critical for understanding its pharmacokinetics and distribution in biological systems. Researchers have developed specialized methods, often involving derivatization, to overcome the analytical hurdles posed by this small and volatile molecule.